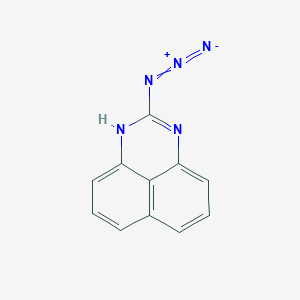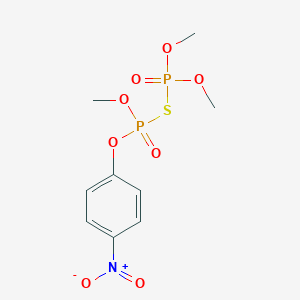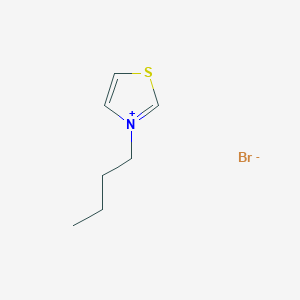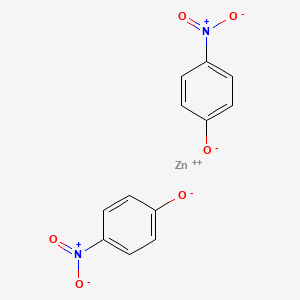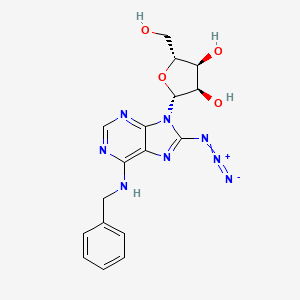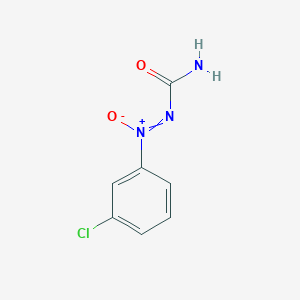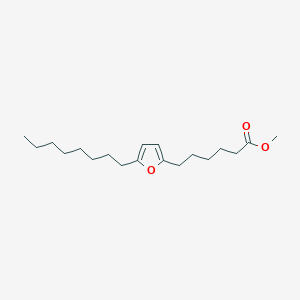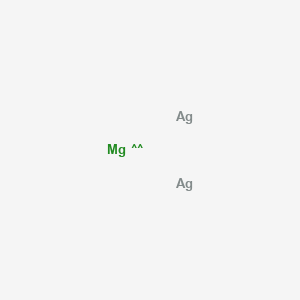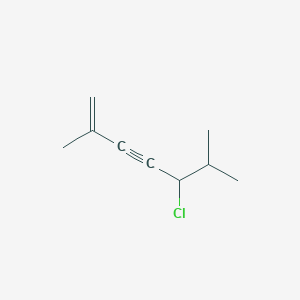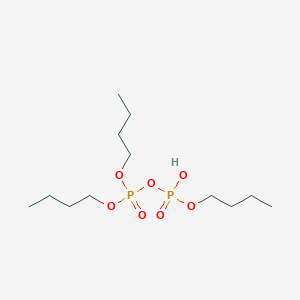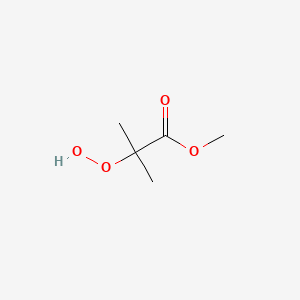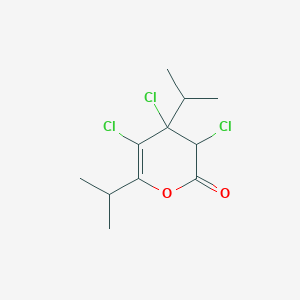![molecular formula C16H22F4N2Si3 B14494687 N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine CAS No. 65158-33-0](/img/structure/B14494687.png)
N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine is a unique organosilicon compound characterized by the presence of difluoro(phenyl)silyl groups attached to a silanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine typically involves the reaction of difluoro(phenyl)silane with N,N’,1,1-tetramethylsilanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle reactive intermediates and by-products.
化学反応の分析
Types of Reactions
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine can undergo various chemical reactions, including:
Substitution Reactions: The difluoro(phenyl)silyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Hydrolysis: The compound can hydrolyze in the presence of water or moisture, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various organosilicon compounds, while hydrolysis may produce silanols and other silicon-containing by-products.
科学的研究の応用
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Organic Synthesis:
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: Its unique structure makes it a potential candidate for studying interactions with biological molecules and developing new pharmaceuticals.
作用機序
The mechanism by which N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine exerts its effects involves the interaction of the difluoro(phenyl)silyl groups with target molecules. These interactions can lead to the formation of stable complexes or the activation of specific chemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
N,N-Bis(trifluoromethylsulfonyl)aniline: This compound shares some structural similarities with N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine but differs in the nature of the substituents on the silicon atoms.
Bis(2-methoxyethyl)aminosulfur trifluoride: Another related compound that features fluorinated groups and is used in similar applications.
Uniqueness
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine is unique due to the presence of difluoro(phenyl)silyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, resistance to oxidation, and specific reactivity patterns.
特性
CAS番号 |
65158-33-0 |
|---|---|
分子式 |
C16H22F4N2Si3 |
分子量 |
402.61 g/mol |
IUPAC名 |
N-[difluoro(phenyl)silyl]-N-[[[difluoro(phenyl)silyl]-methylamino]-dimethylsilyl]methanamine |
InChI |
InChI=1S/C16H22F4N2Si3/c1-21(24(17,18)15-11-7-5-8-12-15)23(3,4)22(2)25(19,20)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChIキー |
SCJXICSJJYPUDE-UHFFFAOYSA-N |
正規SMILES |
CN([Si](C)(C)N(C)[Si](C1=CC=CC=C1)(F)F)[Si](C2=CC=CC=C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


